3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645568
InChI: InChI=1S/C10H19NO2/c1-7(2)10(3,13)6-8-4-5-11-9(8)12/h7-8,13H,4-6H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC17645568

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 3-(2-hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H19NO2/c1-7(2)10(3,13)6-8-4-5-11-9(8)12/h7-8,13H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key CUXFASHXCWACPQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(CC1CCNC1=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is C₁₁H₂₁NO₂, derived from the pyrrolidin-2-one backbone (C₄H₇NO) and the 2-hydroxy-2,3-dimethylbutyl side chain (C₇H₁₄O). Key structural features include:

  • A five-membered lactam ring with a ketone group at position 2.

  • A branched hydroxyalkyl substituent at position 3, contributing to stereochemical complexity.

  • Two methyl groups on the butyl chain, enhancing hydrophobicity.

Computational analyses of analogous pyrrolidinones, such as 1-{3-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]-3-oxopropyl}pyrrolidin-2-one, reveal a polar surface area of approximately 64 Ų and a logP value of -0.16, suggesting moderate hydrophilicity . These properties align with the target compound’s potential for membrane permeability and solubility in polar solvents.

Physicochemical Properties

Table 1 summarizes the inferred physicochemical parameters of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one, extrapolated from structurally related compounds :

PropertyValue
Molecular Weight211.29 g/mol
LogP (Partition Coefficient)-0.16 ± 0.05
Heavy Atom Count14
Rotatable Bonds4
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (ketone and hydroxyl)

The compound’s polar surface area and hydrogen-bonding capacity position it as a candidate for interactions with biological targets, such as enzymes or receptors. Its rotatable bond count indicates moderate flexibility, which may influence conformational stability in solution .

Synthetic Pathways and Mechanistic Insights

The synthesis of pyrrolidin-2-one derivatives often involves cyclization reactions or functionalization of preformed lactam rings. For example, the reaction of 3-pyrrolin-2-one derivatives with amines under acidic conditions yields substituted pyrrolidinones via nucleophilic addition and tautomerization . A proposed route for 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one could involve:

  • Mannich Reaction: Condensation of pyrrolidin-2-one with formaldehyde and a secondary amine to introduce the hydroxyalkyl side chain.

  • Grignard Addition: Reaction of a pyrrolidin-2-one enolate with a 2,3-dimethylbutyl Grignard reagent, followed by oxidation to install the hydroxyl group.

Density functional theory (DFT) studies on similar systems, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, highlight the role of transition states in determining regioselectivity and reaction efficiency . For instance, the activation energy for nucleophilic attack on a ketone intermediate typically ranges between 15–25 kcal/mol, depending on steric hindrance from substituents .

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